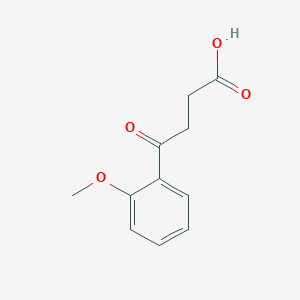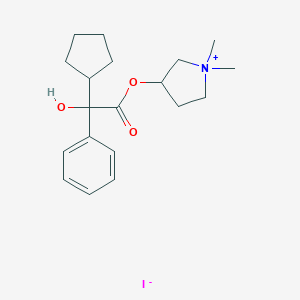![molecular formula C22H46O4Si2 B023141 Bis[tert-butyl(dimethyl)silyl] sebacate CAS No. 104255-98-3](/img/structure/B23141.png)
Bis[tert-butyl(dimethyl)silyl] sebacate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[tert-butyl(dimethyl)silyl] sebacate, also known as BTBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Bis[tert-butyl(dimethyl)silyl] sebacate has been studied for its potential applications in various scientific fields, including materials science, drug delivery, and organic electronics. In materials science, Bis[tert-butyl(dimethyl)silyl] sebacate has been used as a crosslinking agent for polymers, leading to improved mechanical properties and thermal stability. In drug delivery, Bis[tert-butyl(dimethyl)silyl] sebacate has been used as a biocompatible coating for nanoparticles, allowing for targeted drug delivery and improved bioavailability. In organic electronics, Bis[tert-butyl(dimethyl)silyl] sebacate has been used as a hole-transporting material in organic solar cells, leading to improved efficiency and stability.
作用機序
The mechanism of action of Bis[tert-butyl(dimethyl)silyl] sebacate is not well understood, but it is believed to act as a crosslinking agent for polymers and as a stabilizer for nanoparticles. In organic electronics, Bis[tert-butyl(dimethyl)silyl] sebacate is believed to improve charge transport and reduce recombination losses, leading to improved efficiency.
生化学的および生理学的効果
There is limited information on the biochemical and physiological effects of Bis[tert-butyl(dimethyl)silyl] sebacate, but it is believed to be biocompatible and non-toxic. However, further studies are needed to fully understand the potential effects of Bis[tert-butyl(dimethyl)silyl] sebacate on living organisms.
実験室実験の利点と制限
One of the main advantages of Bis[tert-butyl(dimethyl)silyl] sebacate is its ease of synthesis and high solubility in organic solvents, making it a convenient compound for laboratory experiments. However, one of the main limitations is the lack of information on its potential effects on living organisms, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on Bis[tert-butyl(dimethyl)silyl] sebacate, including its use in the development of new materials, drug delivery systems, and organic electronics. Further studies are needed to fully understand the mechanism of action of Bis[tert-butyl(dimethyl)silyl] sebacate and its potential effects on living organisms. Additionally, the development of new synthesis methods and the optimization of existing methods may lead to improved efficiency and scalability of Bis[tert-butyl(dimethyl)silyl] sebacate production.
合成法
Bis[tert-butyl(dimethyl)silyl] sebacate can be synthesized via a simple reaction between sebacic acid and tert-butyl(dimethyl)silyl chloride. The reaction is typically carried out in the presence of a base catalyst, such as pyridine or triethylamine, and a solvent, such as dichloromethane or chloroform. The resulting product is a white crystalline powder that is highly soluble in organic solvents.
特性
CAS番号 |
104255-98-3 |
|---|---|
製品名 |
Bis[tert-butyl(dimethyl)silyl] sebacate |
分子式 |
C22H46O4Si2 |
分子量 |
430.8 g/mol |
IUPAC名 |
bis[tert-butyl(dimethyl)silyl] decanedioate |
InChI |
InChI=1S/C22H46O4Si2/c1-21(2,3)27(7,8)25-19(23)17-15-13-11-12-14-16-18-20(24)26-28(9,10)22(4,5)6/h11-18H2,1-10H3 |
InChIキー |
XANNRUSHAVBUKW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCCC(=O)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCCC(=O)O[Si](C)(C)C(C)(C)C |
同義語 |
Decanedioic acid, bis(tert-butyldimethylsilyl) ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



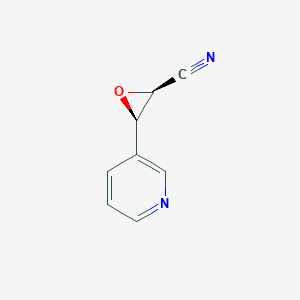
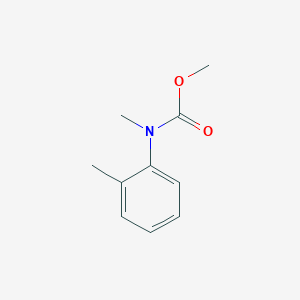
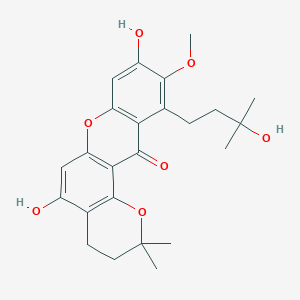
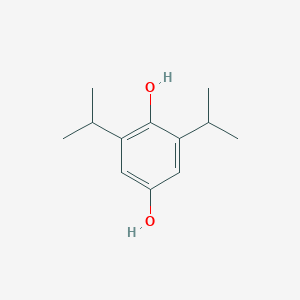
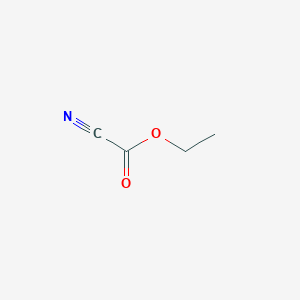
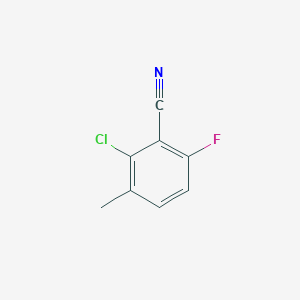
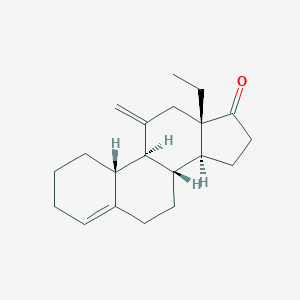
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B23089.png)
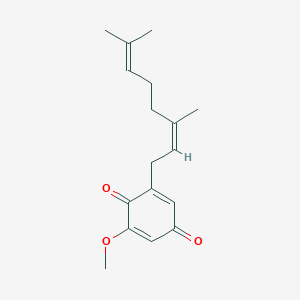
![6-Amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid](/img/structure/B23092.png)
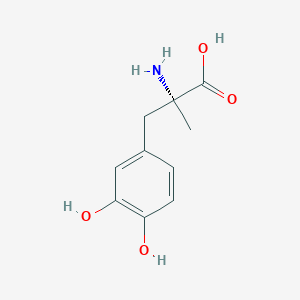
![acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B23094.png)
